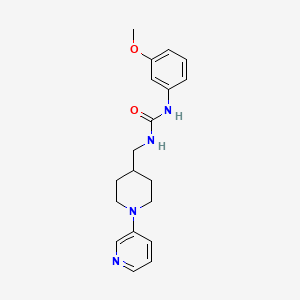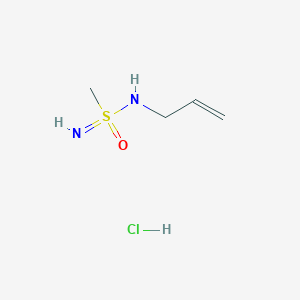methanamine CAS No. 303987-27-1](/img/structure/B2923623.png)
N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene](phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(E)-(2-chloro-1,3-thiazol-5-yl)methylidenemethanamine” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are characterized through various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy and X-ray diffraction .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
Dyeing Performance of Thiadiazole Derivatives : Thiadiazole derivatives, similar in structure to the compound , have been synthesized and assessed for their dyeing performance on nylon fabric. These compounds demonstrate potential applications in the textile industry due to their dyeing properties (G. Malik et al., 2018).
Antibacterial Evaluation and Molecular Docking : Research on Schiff bases, including structures similar to the compound of interest, revealed their synthesis and antibacterial evaluation. These compounds were also evaluated for their potential as SARS-CoV-2 inhibitors through molecular docking studies, showcasing their relevance in addressing bacterial infections and viral diseases (Ahmed S. M. Al‐Janabi et al., 2020).
Photodynamic Therapy for Cancer Treatment : A study on zinc phthalocyanine derivatives, which share a similar interest in the application of thiazole derivatives, highlighted their high singlet oxygen quantum yield. These compounds exhibit significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
X-ray Structure and Spectroscopic Characterization : The X-ray structure and spectroscopic characterization of a compound structurally related to "N-(E)-(2-chloro-1,3-thiazol-5-yl)methylidenemethanamine" revealed insights into its molecular geometry and potential applications in various scientific domains (Ersin Inkaya et al., 2012).
Antimicrobial Evaluation : Derivatives of phenyl methanamine, including those with structures akin to the subject compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential use of such compounds in developing new antimicrobial agents (D. Visagaperumal et al., 2010).
These research applications demonstrate the chemical compound's potential in various scientific domains, including textile dyeing, antibacterial and antiviral treatments, cancer therapy through photodynamic therapy, and antimicrobial agent development. The studies provide a foundation for future research into the applications and functionalities of "N-(E)-(2-chloro-1,3-thiazol-5-yl)methylidenemethanamine" and its derivatives, highlighting their significance in advancing scientific and medical knowledge.
properties
IUPAC Name |
N-benzyl-1-(2-chloro-1,3-thiazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWDTOTJPDNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene](phenyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

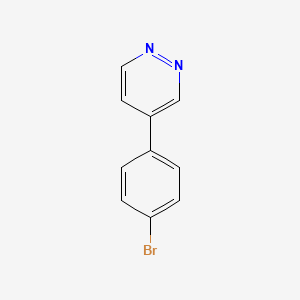
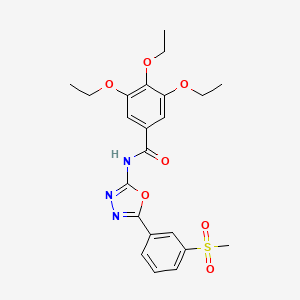
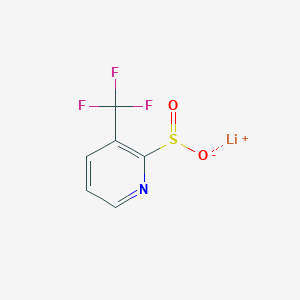
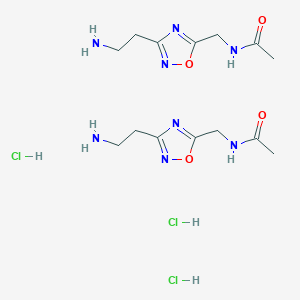
![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)
![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)
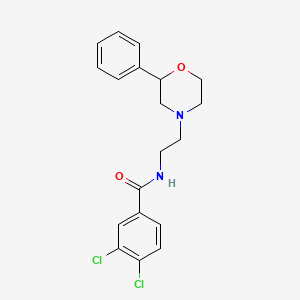
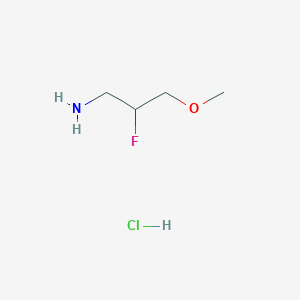
![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)
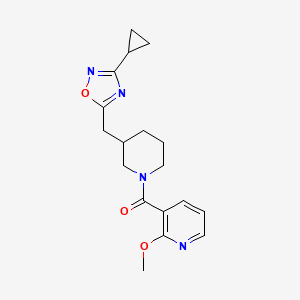
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

